Paeoniflorigenone

Overview

Description

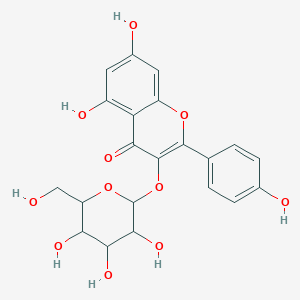

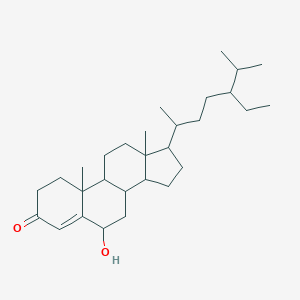

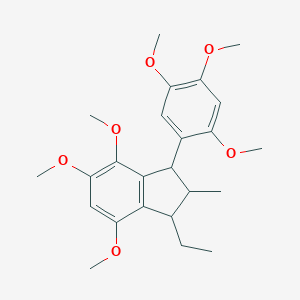

Paeoniflorigenone is a natural product found in Paeonia rockii . It has a molecular formula of C17H18O6 and a molecular weight of 318.32 g/mol . It is known for its diverse pharmacological effects, including anti-inflammatory properties .

Molecular Structure Analysis

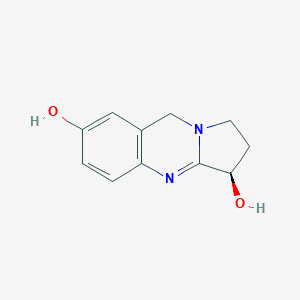

The molecular structure of this compound includes several key features. Its IUPAC name is [(1S,3R,6S,8S,10S)-8-hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl]methyl benzoate . The InChI and SMILES strings provide further details about its structure .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound has anti-inflammatory and antioxidant properties .Physical And Chemical Properties Analysis

This compound has a molecular weight of 318.32 g/mol. It has one hydrogen bond donor and six hydrogen bond acceptors. Its XLogP3-AA value is 0.8, indicating its partition coefficient between octanol and water .Scientific Research Applications

Antitumor Activity

Paeoniflorigenone, isolated from the root of moutan cortex, demonstrated significant antitumor activity. It was cytotoxic and induced apoptosis selectively in cancer cell lines, mediated by caspase-3 activation (Huang, Ohno, Suenaga, & Miyamoto, 2017).

Neuroprotective Effects

This compound, as a monoterpene glycoside, has shown neuroprotective effects in various neurodegenerative diseases. Its beneficial effects may derive from its anti-inflammatory and anti-apoptotic properties, and its ability to promote neuronal survival (Manayi et al., 2017). Additionally, this compound protects PC12 cells from MPP+ and acidic damage via the autophagic pathway, indicating potential benefits in conditions like Parkinson's disease (Cao et al., 2010).

Cardiovascular Benefits

Compounds isolated from Paeonia lactiflora and Paeonia suffruticosa, including this compound, exhibit platelet anti-aggregatory and blood anti-coagulant effects, which contribute to improving blood circulation (Koo et al., 2010).

Anti-Inflammatory Effects

This compound shows protective effects against TNBS-induced ulcerative colitis in mice by inhibiting the NF-κB pathway and apoptosis (Gu et al., 2017). It also ameliorates LPS-induced liver inflammatory reactions (Kim & Ha, 2010) and attenuates allergic contact dermatitis response by inhibiting the IFN-γ production and the NF-κB/IκBα signaling pathway in T lymphocytes (Wu et al., 2021).

Neuroprotection in Brain Injury

This compound attenuates early brain injury after subarachnoid hemorrhage in rats through reducing oxidative stress and neuronal apoptosis, activating the Nrf2/HO-1 signaling pathway (Wang et al., 2020).

Mechanism of Action

Target of Action

Paeoniflorigenone, a monoterpene compound isolated from the traditional Chinese medicine Paeoniae Radix Rubra , has been found to interact with several targets. It potently inhibits viral and bacterial DNA polymerases , and it has been shown to target the MUC1/Wnt/β‑catenin pathway in ovarian cancer cells .

Mode of Action

This compound interacts with the important residues at the active site (palm, fingers, and thumb domains) of three polymerases . This interaction inhibits the activity of these polymerases, thereby affecting the replication of bacterial and viral DNA . In the context of ovarian cancer, this compound inhibits the MUC1/Wnt/β‑catenin pathway, which is associated with tumor proliferation, metastasis, and epithelial‑mesenchymal transition (EMT) .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the MUC1/Wnt/β‑catenin pathway, which plays a crucial role in cell proliferation, migration, invasion, and EMT . By inhibiting this pathway, this compound can exert anti-metastatic, anti-invasive, and anti-EMT effects on ovarian cancer cells .

Pharmacokinetics

It is known that the compound is isolated from the roots of paeonia daurica

Result of Action

This compound has been shown to have significant effects on cellular processes. It inhibits the proliferation of tumor cells , induces S‑phase cell cycle arrest in ovarian cancer cells , and significantly inhibits cell proliferation, migration, invasion, and EMT . Furthermore, it induces apoptosis selectively in cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the method of drying the roots of Paeonia daurica from which this compound is extracted can affect the content of the compound . .

Biochemical Analysis

Biochemical Properties

Paeoniflorigenone plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including DNA polymerases and tumor necrosis factor-alpha (TNF-α). This compound inhibits both viral and bacterial DNA polymerases, which suggests its potential as an antimicrobial agent . Additionally, molecular docking studies have demonstrated that this compound binds effectively with TNF-α, indicating its anti-inflammatory properties .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been found to selectively induce apoptosis in tumor cells and inhibit cell proliferation . This compound also influences cell signaling pathways, particularly those involved in inflammation and immune response. By modulating gene expression and cellular metabolism, this compound can alter the functional state of cells, contributing to its therapeutic potential .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of DNA polymerases, inhibiting their activity and thus preventing DNA replication in pathogens . This compound also interacts with TNF-α, inhibiting its pro-inflammatory signaling pathways . These interactions result in the modulation of gene expression, enzyme activity, and cellular responses, highlighting the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its bioactivity over extended periods, although the specific temporal dynamics can vary depending on the experimental setup .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects underscore the importance of optimizing this compound dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its bioactivity. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacological effects. Enzymes such as cytochrome P450 may play a role in the biotransformation of this compound, impacting its efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s bioavailability and therapeutic potential, highlighting the importance of understanding its transport dynamics .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall pharmacological effects, emphasizing the need for detailed studies on its subcellular distribution .

properties

IUPAC Name |

[(1S,3R,6S,8S,10S)-8-hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-16-8-13(18)11-7-17(16,20)23-15(22-16)12(11)9-21-14(19)10-5-3-2-4-6-10/h2-6,11-12,15,20H,7-9H2,1H3/t11-,12+,15-,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANPEMKDTXIFRE-GMKCAIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3CC1(OC(C3COC(=O)C4=CC=CC=C4)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC(=O)[C@H]3C[C@@]1(O[C@@H]([C@@H]3COC(=O)C4=CC=CC=C4)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201001249 | |

| Record name | (3a-Hydroxy-7a-methyl-6-oxohexahydro-2H-2,5-methano-1,3-benzodioxol-8-yl)methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80454-42-8 | |

| Record name | Paeoniflorigenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080454428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3a-Hydroxy-7a-methyl-6-oxohexahydro-2H-2,5-methano-1,3-benzodioxol-8-yl)methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

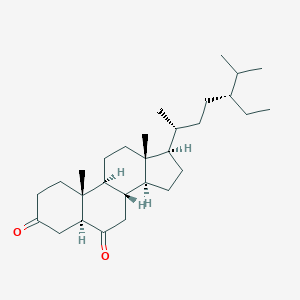

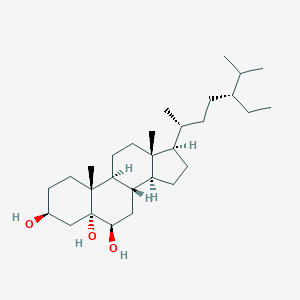

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)